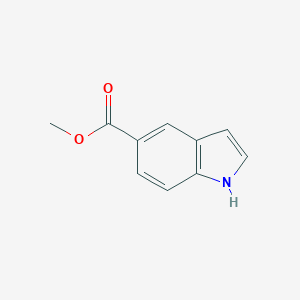

Methyl indole-5-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYBMFJLYYEOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372193 | |

| Record name | Methyl indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-65-0 | |

| Record name | Methyl indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-indole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Indole-5-carboxylate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-5-carboxylate is a vital heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of biologically active molecules. Its indole (B1671886) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of methyl indole-5-carboxylate, with a focus on detailed experimental protocols and data presentation for the scientific community.

Properties of Methyl Indole-5-carboxylate

Methyl indole-5-carboxylate is a white to pale cream or yellow powder.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [2][3] |

| Molecular Weight | 175.18 g/mol | [2] |

| Melting Point | 126-128 °C | [4] |

| Appearance | White to pale cream to pale yellow powder | [1] |

| CAS Number | 1011-65-0 | [2] |

| Purity | ≥96.0% (GC) | [1] |

| Solubility | Insoluble in water |

Synthesis of Methyl Indole-5-carboxylate

The most common and straightforward method for the synthesis of methyl indole-5-carboxylate is the Fischer-Speier esterification of indole-5-carboxylic acid. This acid-catalyzed reaction utilizes an excess of methanol (B129727) as both a reactant and a solvent to drive the equilibrium towards the formation of the methyl ester.

Experimental Protocol: Fischer-Speier Esterification

This protocol details the synthesis of methyl indole-5-carboxylate from indole-5-carboxylic acid and methanol, using sulfuric acid as a catalyst.

Materials:

-

Indole-5-carboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Separatory funnel

-

Beakers

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, add indole-5-carboxylic acid.

-

In a fume hood, add a large excess of anhydrous methanol to the flask. The methanol serves as both the solvent and the esterifying agent.

-

Stir the mixture to dissolve the indole-5-carboxylic acid.

-

Slowly and carefully, with continuous stirring, add a catalytic amount of concentrated sulfuric acid to the reaction mixture. Caution: The addition of sulfuric acid to methanol is highly exothermic.

-

-

Reaction Execution:

-

Attach a reflux condenser to the round-bottom flask.

-

Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.

-

Maintain the reflux with constant stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing ice-cold water. This will cause the crude methyl indole-5-carboxylate to precipitate out of the solution.

-

Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: This will cause the evolution of CO₂ gas.[5][6]

-

Transfer the neutralized mixture to a separatory funnel.

-

Extract the aqueous layer multiple times with ethyl acetate.[5]

-

Combine the organic layers and wash them with brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Recrystallization:

-

The crude methyl indole-5-carboxylate can be further purified by recrystallization.

-

Dissolve the crude product in a minimum amount of a hot solvent system, such as methanol/water or ethyl acetate/hexane.[5][7]

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

-

Biological Activity and Applications

Methyl indole-5-carboxylate and its derivatives have garnered significant interest in the field of drug discovery due to their diverse biological activities. Notably, indole-based compounds have been investigated as inhibitors of histone deacetylases (HDACs) and protein kinases, both of which are crucial targets in cancer therapy.[2][4]

Role as an HDAC Inhibitor

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing the transcription of certain genes, including tumor suppressor genes.[8][9] HDAC inhibitors can reverse this effect, leading to the re-expression of these genes and subsequently inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[8][10] Methyl indole-5-carboxylate has been identified as an HDAC inhibitor with demonstrated anticancer activity, including the inhibition of tumor cell growth and the induction of p21, a protein that halts cell proliferation.[2]

Role as a Protein Kinase Inhibitor Precursor

Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Methyl indole-5-carboxylate serves as a valuable starting material in the synthesis of more complex molecules designed to inhibit specific protein kinases.[4] For instance, derivatives of indole-5-carboxylic acid are being explored as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell metabolism and growth and is often hyperactivated in cancer.[11][12][13]

Visualizations

Fischer-Speier Esterification Mechanism

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Workflow for Synthesis and Purification

Caption: Experimental workflow for synthesis and purification.

General Mechanism of HDAC Inhibition

Caption: General mechanism of Histone Deacetylase (HDAC) inhibition.

References

- 1. L16228.03 [thermofisher.com]

- 2. Methyl indole-5-carboxylate | 1011-65-0 | FM25514 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. HDAC inhibitors: clinical update and mechanism-based potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Discovery and Development of Methyl Indole-5-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Among the vast array of indole-containing compounds, methyl indole-5-carboxylate derivatives have emerged as a promising class of molecules with diverse biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of these derivatives, with a focus on their potential as therapeutic agents. We present a compilation of key experimental protocols, quantitative biological data, and a visual representation of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Synthetic Methodologies

The synthesis of methyl indole-5-carboxylate and its derivatives is a critical first step in their development as drug candidates. A variety of synthetic strategies have been employed to access these compounds, ranging from classical indole syntheses to more modern cross-coupling methodologies.

Synthesis of the Core Scaffold: Methyl Indole-5-carboxylate

One common method for the preparation of the foundational molecule, methyl indole-5-carboxylate, involves the esterification of indole-5-carboxylic acid. A detailed protocol for a related transformation, the synthesis of ethyl 2-methyl-1H-indole-5-carboxylate, is provided below as a representative example of indole carboxylate synthesis.[1]

Functionalization of the Indole Ring

Further diversification of the methyl indole-5-carboxylate scaffold can be achieved through various chemical transformations. A key reaction is the reduction of the indole to an indoline, for which a detailed experimental protocol is available.

Experimental Protocol: Synthesis of Methyl Indoline-5-carboxylate [2]

This procedure details the reduction of methyl 1H-indole-5-carboxylate to methyl indoline-5-carboxylate using sodium cyanoborohydride.

-

Materials:

-

Methyl 1H-indole-5-carboxylate

-

Acetic acid

-

Sodium cyanoborohydride

-

Water

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve methyl 1H-indole-5-carboxylate (1 g, 5.71 mmol) in 10 mL of acetic acid in a suitable flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) to the cooled solution over a period of 5 minutes.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by adding 3 mL of water.

-

Remove all solvents under reduced pressure.

-

Dissolve the residue in 150 mL of ethyl acetate and wash with 150 mL of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer three times with 75 mL of ethyl acetate.

-

Combine the organic extracts and wash with 150 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography using a gradient of 0-50% ethyl acetate in hexane containing 0.1% triethylamine to yield methyl indoline-5-carboxylate.

-

This synthetic workflow can be visualized as follows:

Biological Activities and Therapeutic Potential

Methyl indole-5-carboxylate derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery in various therapeutic areas, including oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the potent anticancer effects of indole derivatives. While specific data for a broad range of methyl indole-5-carboxylate derivatives is still emerging, related indole compounds have shown significant cytotoxicity against various cancer cell lines. For instance, a series of 5-hydroxyindole-3-carboxylic acid and ester derivatives were evaluated for their cytotoxic effects against the MCF-7 breast cancer cell line.[3]

Table 1: Cytotoxicity of 5-Hydroxyindole Derivatives against MCF-7 Cells [3]

| Compound | R² Substituent | IC₅₀ (µM) |

| 5d | p-methoxy phenyl | 4.7 |

| 5a | Not specified | < 10 |

| 5l | Not specified | < 10 |

| 6j | Not specified | Potent |

Note: This table presents data for structurally related indole-3-carboxylate (B1236618) derivatives to illustrate the potential of the broader indole carboxylate class.

Experimental Protocol: MTT Assay for Cytotoxicity [3]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture:

-

MCF-7 (Michigan Cancer Foundation-7) breast adenocarcinoma cells and a normal cell line (e.g., human dermal fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Cell Proliferation Assay:

-

Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control. A known cytotoxic agent (e.g., cisplatin) should be used as a positive control.

-

Incubate the plates for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for a further 3-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) values.

-

Antimicrobial Activity

Indole derivatives have also shown promise as antimicrobial agents. A study on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties demonstrated significant activity against a panel of bacteria and fungi.[4]

Table 2: Minimum Inhibitory Concentrations (MIC) of Indole Derivatives [4]

| Compound | S. aureus (µg/mL) | MRSA (µg/mL) | E. coli (µg/mL) | B. subtilis (µg/mL) | C. albicans (µg/mL) | C. krusei (µg/mL) |

| 1b | - | - | - | - | 3.125 | - |

| 2b | - | - | - | - | 3.125 | - |

| 2c | - | - | - | - | 3.125 | - |

| 2d | - | - | - | - | 3.125 | - |

| 3b | - | - | - | - | 3.125 | - |

| 3c | - | - | - | - | 3.125 | - |

| 3d | - | - | - | - | 3.125 | - |

Note: This table showcases the antimicrobial potential of the broader indole class. The specific structures of the tested compounds can be found in the cited reference.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [4][5]

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Materials:

-

Test compounds

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria

-

Sabouraud Dextrose Broth (SDB) for fungi

-

96-well microtiter plates

-

Standard antimicrobial drugs (e.g., ampicillin, fluconazole)

-

-

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.

-

Prepare a standardized inoculum of each microbial strain.

-

Inoculate each well with the microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Signaling Pathways and Molecular Targets

The biological effects of indole derivatives are often mediated through their interaction with specific molecular targets and the modulation of key signaling pathways.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. Indole-based compounds have been developed as potent kinase inhibitors. While specific targets for methyl indole-5-carboxylate derivatives are still under extensive investigation, the general workflow for assessing kinase inhibition is well-established.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based) [6]

This protocol describes a general method for measuring the inhibitory activity of compounds against a target kinase by quantifying ATP consumption.

-

Materials:

-

Recombinant kinase

-

Substrate peptide/protein

-

ATP

-

Kinase assay buffer

-

Test compounds

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

-

Procedure:

-

In a multi-well plate, add the kinase assay buffer, diluted test compound, and the kinase substrate.

-

Initiate the kinase reaction by adding the kinase and ATP.

-

Incubate the plate at a suitable temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding a suitable reagent.

-

Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence, which is proportional to the kinase activity.

-

Calculate the percent inhibition and determine the IC₅₀ values.

-

The logical workflow for a kinase inhibitor screening campaign can be visualized as follows:

Conclusion

Methyl indole-5-carboxylate derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. This technical guide has provided a foundational overview of their synthesis, biological activities, and underlying mechanisms of action. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of this important class of molecules. Further investigation into the structure-activity relationships and the identification of specific molecular targets will undoubtedly pave the way for the discovery of new and effective drugs based on the methyl indole-5-carboxylate core.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. methyl indoline-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. znaturforsch.com [znaturforsch.com]

- 6. benchchem.com [benchchem.com]

Methyl Indole-5-Carboxylate: A Technical Guide for Drug Discovery Professionals

CAS Number: 1011-65-0

This technical guide provides an in-depth overview of methyl indole-5-carboxylate, a key heterocyclic building block for researchers, scientists, and drug development professionals. The document outlines its chemical properties, synthesis, and significant applications, particularly its role as a histone deacetylase (HDAC) inhibitor and as a foundational scaffold in the synthesis of targeted therapeutics like kinase inhibitors.

Core Properties and Data

Methyl indole-5-carboxylate is a stable, crystalline solid at room temperature. Its indole (B1671886) core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The ester functional group at the 5-position provides a versatile handle for further chemical modification, making it a valuable starting material for library synthesis and lead optimization.

| Property | Value | Reference(s) |

| CAS Number | 1011-65-0 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1][2] |

| IUPAC Name | methyl 1H-indole-5-carboxylate | [3] |

| Synonyms | Indole-5-carboxylic acid methyl ester, 5-(Methoxycarbonyl)indole | [1] |

| Appearance | White to tan crystalline powder | |

| Melting Point | 126-128 °C | [2] |

| Solubility | Soluble in methanol (B129727), chloroform; Insoluble in water | |

| Biological Activity | HDAC Inhibitor; Anticancer Agent | [1] |

Biological Significance and Applications

Methyl indole-5-carboxylate has garnered attention for its own biological activities and as a crucial intermediate in the synthesis of complex pharmaceutical agents.

Histone Deacetylase (HDAC) Inhibition

The compound has been identified as a histone deacetylase (HDAC) inhibitor with demonstrated anticancer activity.[1] HDAC inhibitors are a class of epigenetic drugs that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This hyperacetylation results in a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, such as p21. The increased expression of p21 protein leads to the inhibition of tumor cell proliferation and cell cycle arrest.[1]

Intermediate for Kinase Inhibitor Synthesis

The indole scaffold is central to the design of numerous protein kinase inhibitors. Methyl indole-5-carboxylate serves as a valuable starting material for the synthesis of these targeted therapies. For example, the core structure is related to the indolinone framework found in Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets pathways such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). The ester group allows for elaboration into more complex side chains required for potent kinase binding.

Experimental Protocols

Detailed methodologies for the synthesis of methyl indole-5-carboxylate and a representative subsequent transformation are provided below.

Protocol 1: Synthesis via Fischer-Speier Esterification

This protocol describes the synthesis of methyl indole-5-carboxylate from indole-5-carboxylic acid using a classic acid-catalyzed esterification reaction.

Materials:

-

Indole-5-carboxylic acid

-

Anhydrous Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indole-5-carboxylic acid (e.g., 5.0 g).

-

Add anhydrous methanol (50 mL) to the flask. The methanol acts as both the solvent and the reactant.

-

Stir the mixture to partially dissolve the carboxylic acid.

-

Catalyst Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring mixture. Caution: This addition is exothermic.

-

Reaction: Attach a condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water. The product may precipitate.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture to neutralize the excess acid until the pH is ~7-8. Caution: CO₂ gas will evolve.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent like methanol/water or ethyl acetate/hexane to yield pure methyl indole-5-carboxylate.

Protocol 2: Reduction to Methyl Indoline-5-carboxylate

This protocol details the reduction of the indole heterocycle to an indoline, a common transformation that alters the electronic and conformational properties of the scaffold.[4]

Materials:

-

Methyl 1H-indole-5-carboxylate

-

Acetic Acid

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, rotary evaporator, chromatography equipment

Procedure:

-

Reaction Setup: Dissolve methyl 1H-indole-5-carboxylate (1.0 g, 5.71 mmol) in acetic acid (10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) to the cooled solution over 5 minutes.

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Quenching: Add water (3 mL) to the reaction mixture.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the acetic acid and water.

-

Work-up and Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Add saturated sodium bicarbonate solution (150 mL) and perform a liquid-liquid extraction.

-

Separate the layers and extract the aqueous phase again with ethyl acetate (2 x 75 mL).

-

Washing and Drying: Combine all organic phases, wash with brine (150 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., eluting with a gradient of 0-50% ethyl acetate in hexane) to afford pure methyl indoline-5-carboxylate.[4]

References

The Biological Activity of Methyl Indole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-5-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community for its role as a versatile building block in the synthesis of various biologically active molecules.[1] The indole (B1671886) scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the biological activities of methyl indole-5-carboxylate, with a particular focus on its anticancer properties mediated through the inhibition of histone deacetylases (HDACs). The document will detail its mechanism of action, present available quantitative data for related compounds, outline relevant experimental protocols, and visualize the key signaling pathways involved.

Anticancer Activity and Mechanism of Action

Methyl indole-5-carboxylate has been identified as a histone deacetylase (HDAC) inhibitor, a class of compounds that is at the forefront of epigenetic cancer therapy.[1] HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, methyl indole-5-carboxylate can induce the re-expression of these silenced genes, leading to a cascade of anticancer effects.

One of the key downstream effects of HDAC inhibition by compounds like methyl indole-5-carboxylate is the upregulation of the cyclin-dependent kinase inhibitor p21.[1] The p21 protein is a critical regulator of the cell cycle, and its increased expression leads to cell cycle arrest, primarily at the G1/S phase, thereby inhibiting tumor cell proliferation.[3][4] This targeted action on cancer cell proliferation makes methyl indole-5-carboxylate and its derivatives promising candidates for further investigation in oncology.

Quantitative Data: In Vitro Anticancer Activity of Indole-Based HDAC Inhibitors

While specific IC50 values for methyl indole-5-carboxylate on HCT116 cells were not available in the reviewed literature, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various other indole-based HDAC inhibitors against HCT116 and other cancer cell lines. This data provides a valuable comparative context for the potential potency of methyl indole-5-carboxylate derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 12 (Azaindolylsulfonamide) | HCT116 | 0.1 | [5] |

| 3a (Indole-based hybrid) | HCT116 | 0.14 | [2] |

| 3b (Indole-based hybrid) | HCT116 | 0.63 | [2] |

| 4o (Indole-based hydroxamic acid) | HCT116 | Not specified, but potent | [1] |

| Compound 11 (Tetrahydroquinoline derivative) | HCT116 | 9.21 ± 0.19 | [3] |

| CMC/ECFA | HCT116 | 3.7 | [6] |

| 7c | HCT116 | 12.6 | [6] |

| Latonduine Derivative (HL1-HL8) | HCT116 | Micromolar range | [7] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (18) | HCT-116 | 3.3 | [8] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (21) | HCT-116 | 4.9 | [8] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (19) | HCT-116 | 5.3 | [8] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (16) | HCT-116 | 8.9 | [8] |

| NHC-Au-L Complex (2a-5e)* | HCT-116 wt | Low micromolar activity | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activity of methyl indole-5-carboxylate and its derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10]

Materials:

-

HCT116 cells

-

McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% antibiotic/antimycotic[11]

-

Methyl indole-5-carboxylate (or derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[12]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete McCoy's 5A medium.[13] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of methyl indole-5-carboxylate in culture medium.[14] Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[11]

-

MTT Addition: After the incubation period, add 10-25 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10][13]

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 50-100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][13] Mix thoroughly by pipetting.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

In Vitro HDAC Inhibition: Fluorometric Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of histone deacetylases.[15][16]

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[16]

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)[16]

-

Developer solution (containing a protease like trypsin)[16]

-

Stop solution (e.g., Trichostatin A, a potent HDAC inhibitor)[3]

-

Methyl indole-5-carboxylate (or derivative) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration should be kept low (<1%) to avoid enzyme inhibition.[3]

-

Reaction Setup: In a 96-well black microplate, add the following reagents in order: HDAC Assay Buffer, the test compound at various concentrations (or DMSO for control), and the diluted recombinant HDAC enzyme.[3]

-

Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 15 minutes.[3]

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.[3]

-

Incubation: Incubate the plate at 37°C for 30 minutes.[3]

-

Stop and Develop: Add the developer solution containing the stop solution to each well. This will stop the HDAC reaction and initiate the development of the fluorescent signal.[3]

-

Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[3]

-

Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[3]

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the control. The IC50 value can be determined from the dose-response curve.

p21 Protein Expression: Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the steps to measure the expression of p21 protein in HCT116 cells after treatment with an HDAC inhibitor.[17][18]

Materials:

-

HCT116 cells

-

Methyl indole-5-carboxylate (or derivative)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against p21

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat HCT116 cells with the desired concentrations of methyl indole-5-carboxylate for a specific time. After treatment, wash the cells with cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[4]

-

SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.[4]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p21 (and the loading control) overnight at 4°C with gentle agitation.[4]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[4]

-

Data Analysis: Quantify the band intensities and normalize the p21 protein levels to the loading control to determine the relative change in p21 expression upon treatment.

Signaling Pathway

The anticancer activity of methyl indole-5-carboxylate as an HDAC inhibitor is mediated through a well-defined signaling pathway that ultimately leads to the inhibition of cancer cell proliferation. The following diagram, generated using the DOT language for Graphviz, illustrates this key pathway.

Caption: HDAC inhibition by methyl indole-5-carboxylate leads to p21-mediated cell cycle arrest.

Conclusion

Methyl indole-5-carboxylate is a valuable scaffold in medicinal chemistry with demonstrated potential as an anticancer agent through the inhibition of histone deacetylases. Its ability to upregulate the cell cycle inhibitor p21 provides a clear mechanism for its antiproliferative effects. While specific quantitative data for the parent compound on key cancer cell lines like HCT116 remains to be fully elucidated in publicly available literature, the extensive data on related indole derivatives strongly supports its promise. The experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of methyl indole-5-carboxylate and its analogs. Future research should focus on determining the precise IC50 values of methyl indole-5-carboxylate against a panel of cancer cell lines, exploring its in vivo efficacy in preclinical models, and further delineating the specific signaling pathways it modulates to unlock its full therapeutic potential.

References

- 1. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanisms underlying the antitumor activity of (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide in human colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Incompatible effects of p53 and HDAC inhibition on p21 expression and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]

- 13. MTT Assay [protocols.io]

- 14. texaschildrens.org [texaschildrens.org]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methyl Indole-5-Carboxylate: A Pivotal Precursor in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl indole-5-carboxylate, a versatile heterocyclic compound, has emerged as a crucial building block in the synthesis of a diverse array of pharmacologically active agents. Its intrinsic structural features provide a robust scaffold for the development of novel therapeutics targeting a range of diseases, from central nervous system disorders to cancer and viral infections. This technical guide delves into the synthesis, key transformations, and applications of methyl indole-5-carboxylate as a precursor in drug discovery, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Synthesis and Chemical Properties

Methyl indole-5-carboxylate is typically synthesized from indole-5-carboxylic acid through Fischer-Speier esterification. The reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.

Table 1: Physicochemical Properties of Methyl Indole-5-Carboxylate

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 126-128 °C | [4] |

| CAS Number | 1011-65-0 | [1][2] |

Key Synthetic Transformations and Applications in Drug Synthesis

The true utility of methyl indole-5-carboxylate in drug discovery lies in its capacity to be chemically transformed into various key intermediates. The ester functional group at the 5-position can be readily converted into amides, hydrazides, and nitriles, which serve as handles for the introduction of further molecular complexity and pharmacophoric features.

Conversion to Indole-5-Carboxamide and Indole-5-Carbonitrile

A common and critical transformation is the conversion of the methyl ester to a carboxamide or a nitrile. The carboxamide can be synthesized by direct amidation of the ester or via the hydrolysis of the ester to the carboxylic acid followed by amide coupling. The nitrile group, a key component of the antidepressant Vilazodone (B1662482), can be introduced by dehydration of the primary amide.

Experimental Protocol: Synthesis of 1H-Indole-5-carbohydrazide

A detailed protocol for the synthesis of 1H-indole-5-carbohydrazide from methyl indole-5-carboxylate has been reported. This intermediate is a valuable precursor for the synthesis of various bioactive molecules.[4]

Table 2: Synthesis of 1H-Indole-5-carbohydrazide

| Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield |

| Methyl indole-5-carboxylate | Hydrazine hydrate | Ethanol | 4 h | Reflux | Not specified |

Precursor to the Antidepressant Vilazodone

While many synthetic routes to Vilazodone start from 5-cyanoindole, the synthesis of this key intermediate can be envisioned to start from methyl indole-5-carboxylate via the corresponding carboxamide. Vilazodone is a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor, a dual mechanism that is believed to contribute to its efficacy in treating major depressive disorder.[5][6]

Experimental Protocol: Synthesis of Vilazodone from 3-(4-chlorobutyl)-5-cyanoindole

This protocol outlines the final step in a common synthesis of Vilazodone, where the indole-containing fragment is coupled with the piperazinyl-benzofuran moiety.

-

Reaction Setup: Dissolve 3-(4-chlorobutyl)-5-cyanoindole (1.0 eq) and 5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 eq) in dimethylformamide (DMF).[6]

-

Reaction: Heat the reaction mixture to 100 °C and stir overnight. Monitor the reaction by Thin Layer Chromatography (TLC).[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water to precipitate the crude product.[6]

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield Vilazodone.

Logical Relationship for Vilazodone Synthesis

Caption: Synthetic pathway from Methyl Indole-5-carboxylate to Vilazodone.

Signaling Pathway of Vilazodone

Caption: Mechanism of action of Vilazodone.

Precursor to Kinase Inhibitors (GSK-3β)

The indole (B1671886) scaffold is a common feature in many kinase inhibitors. Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in various diseases, including neurodegenerative disorders, bipolar disorder, and cancer. While direct synthesis from methyl indole-5-carboxylate is not widely reported, its derivatives, such as indole-5-carboxamides, are valuable starting points for the synthesis of potent GSK-3β inhibitors.

Signaling Pathway of GSK-3β Inhibition

Caption: Role of GSK-3β in signaling and its inhibition.

Precursor to Selective Androgen Receptor Modulators (SARMs)

Nonsteroidal selective androgen receptor modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor. Indole-based structures have been explored for the development of novel SARMs. While specific examples starting directly from methyl indole-5-carboxylate are not prevalent in the literature, the functionalized indole core provides a versatile platform for the synthesis of SARM candidates. The mechanism of tissue selectivity is complex and involves differential recruitment of co-regulators to the androgen receptor in different tissues.[5][7]

Signaling Pathway of SARMs

Caption: Tissue-selective mechanism of SARMs.

Precursor to Antiviral and Antimicrobial Agents

The indole nucleus is a prominent scaffold in a variety of antiviral and antimicrobial agents. For instance, Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV, and its synthesis involves an indole core. While the reported synthesis of Delavirdine starts from ethyl 5-nitroindole-2-carboxylate, the functional group at the 5-position highlights the importance of substituted indoles in this therapeutic area.[4] Derivatives of indole-5-carboxamide have also been investigated for their antimicrobial and antiviral activities.[8][9]

Conclusion

Methyl indole-5-carboxylate is a highly valuable and versatile precursor in drug discovery. Its amenability to a variety of chemical transformations allows for the synthesis of key intermediates, which are subsequently elaborated into a wide range of therapeutic agents. From antidepressants to kinase inhibitors and potentially SARMs and antiviral compounds, the indole-5-carboxylate scaffold continues to be a fertile ground for the development of new medicines. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers and scientists working at the forefront of pharmaceutical innovation. Further exploration of novel synthetic routes starting from this readily available precursor is likely to yield a new generation of drugs with improved efficacy and safety profiles.

References

- 1. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]

- 5. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl Indole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl indole-5-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these characterization techniques.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for methyl indole-5-carboxylate, providing a quantitative reference for its structural elucidation and characterization.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not publicly available in a structured format |

Note: While the existence of a ¹H NMR spectrum for methyl indole-5-carboxylate in deuterated chloroform (B151607) (CDCl₃) is referenced, a detailed and publicly accessible peak list with full assignments is not currently available. Researchers are advised to acquire this data experimentally.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available in a structured format |

Note: Publicly available, detailed ¹³C NMR data for methyl indole-5-carboxylate is limited. Experimental determination is recommended for accurate chemical shift assignments.

Table 3: FT-IR Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Description of Vibration |

| Data not publicly available in a structured format |

Note: While ATR-IR spectra for methyl indole-5-carboxylate are available, a detailed list of characteristic absorption bands is not readily published. The table above serves as a template for experimentally determined values.

Table 4: Mass Spectrometry Data (GC-MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not publicly available in a structured format |

Note: Information regarding the mass spectrum and fragmentation pattern of methyl indole-5-carboxylate is not detailed in publicly accessible sources. The expected molecular ion peak [M]⁺ would be at m/z = 175, corresponding to its molecular weight.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of methyl indole-5-carboxylate.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of methyl indole-5-carboxylate for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in methyl indole-5-carboxylate by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid methyl indole-5-carboxylate sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. A typical measurement involves co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will generate a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretch, C=O stretch, C-O stretch, aromatic C-H and C=C stretches).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of methyl indole-5-carboxylate.

Methodology:

-

Sample Introduction (Gas Chromatography - Mass Spectrometry, GC-MS):

-

Prepare a dilute solution of methyl indole-5-carboxylate in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject a small volume of the solution into the GC-MS system. The sample will be vaporized and separated on the GC column before entering the mass spectrometer.

-

-

Ionization (Electron Ionization - EI):

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection and Data Analysis:

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of methyl indole-5-carboxylate.

Caption: Workflow for Spectroscopic Analysis.

Navigating the Solubility Landscape of Methyl Indole-5-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methyl indole-5-carboxylate in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, materials science, and various research endeavors. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure. Methyl indole-5-carboxylate possesses both polar (the ester and the N-H group of the indole (B1671886) ring) and non-polar (the bicyclic aromatic ring system) features, leading to a nuanced solubility profile in different organic solvents.

Solubility Profile of Methyl Indole-5-Carboxylate

| Solvent | Polarity | Solubility | Source |

| Water | High | Insoluble | [1][2] |

| Methanol | High | Soluble | [3] |

| Ethanol (B145695) (absolute) | High | Soluble (used for recrystallization) | [4] |

| Chloroform | Medium | Soluble | [3] |

| Dichloromethane | Medium | Soluble (used as a reaction solvent) | [4] |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for process development and formulation. The following are detailed methodologies for key experiments related to solubility.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

Methyl indole-5-carboxylate

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of methyl indole-5-carboxylate to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

Methyl indole-5-carboxylate

-

Chosen organic solvent

-

Scintillation vials or flasks with airtight seals

-

Constant temperature shaker bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of methyl indole-5-carboxylate to a known volume of the solvent in several vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate them for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for analysis.

-

Analyze the concentration of methyl indole-5-carboxylate in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility of the compound in the solvent at the specified temperature.

Recrystallization for Purification and Solubility Insight

Recrystallization is a purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent. The successful recrystallization of methyl indole-5-carboxylate from absolute ethanol provides strong evidence of its good solubility in hot ethanol and lower solubility in cold ethanol.

Materials:

-

Crude methyl indole-5-carboxylate

-

Absolute ethanol

-

Erlenmeyer flask

-

Hot plate

-

Condenser

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude methyl indole-5-carboxylate in a minimal amount of hot absolute ethanol in an Erlenmeyer flask.

-

If any insoluble impurities remain, perform a hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination using the shake-flask method.

This guide provides a foundational understanding of the solubility of methyl indole-5-carboxylate. For specific applications, it is recommended to perform quantitative solubility studies using the detailed protocols provided. The interplay of the indole ring and the methyl ester functionality dictates its solubility, making a systematic experimental approach essential for its effective utilization in research and development.

References

Chemical structure and IUPAC name of methyl indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental data for methyl indole-5-carboxylate, a crucial building block in medicinal chemistry and organic synthesis.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 1H-indole-5-carboxylate .[1] Its chemical structure consists of an indole (B1671886) bicyclic system with a methyl carboxylate group attached at the 5-position of the benzene (B151609) ring.

digraph "Methyl Indole-5-carboxylate" {

graph [fontname="Arial", label="Chemical Structure of Methyl Indole-5-carboxylate", labelloc=t, fontsize=14];

node [fontname="Arial", fontsize=10, shape=plaintext];

edge [fontname="Arial", fontsize=10];

// Nodes for the atoms

N1 [label="N", fontcolor="#202124"];

C2 [label="C", fontcolor="#202124"];

C3 [label="C", fontcolor="#202124"];

C3a [label="C", fontcolor="#202124"];

C4 [label="C", fontcolor="#202124"];

C5 [label="C", fontcolor="#202124"];

C6 [label="C", fontcolor="#202124"];

C7 [label="C", fontcolor="#202124"];

C7a [label="C", fontcolor="#202124"];

C_ester [label="C", fontcolor="#202124"];

O_double [label="O", fontcolor="#202124"];

O_single [label="O", fontcolor="#202124"];

C_methyl [label="CH3", fontcolor="#202124"];

// Invisible nodes for positioning

node [shape=point, width=0];

p1 [pos="0,1.5!"];

p2 [pos="1.3,1.5!"];

p3 [pos="1.7,0.3!"];

p3a [pos="0.8,-0.5!"];

p4 [pos="1.3,-1.5!"];

p5 [pos="0,-1.5!"];

p6 [pos="-1.3,-1.5!"];

p7 [pos="-1.7,0.3!"];

p7a [pos="-0.8,-0.5!"];

p_ester [pos="-2.6,-1.5!"];

p_o_double [pos="-3.5,-0.8!"];

p_o_single [pos="-3.5,-2.2!"];

p_methyl [pos="-4.8,-2.2!"];

pH1 [pos="-0.4,1.9!"];

pH2 [pos="2.0,2.0!"];

pH3 [pos="2.6,0.3!"];

pH4 [pos="2.0,-2.0!"];

pH6 [pos="-2.0,-2.0!"];

pH7 [pos="-2.6,0.3!"];

// Position the atoms

N1 [pos="0,1.5!"];

C2 [pos="1.3,1.5!"];

C3 [pos="1.7,0.3!"];

C3a [pos="0.8,-0.5!"];

C4 [pos="1.3,-1.5!"];

C5 [pos="0,-1.5!"];

C6 [pos="-1.3,-1.5!"];

C7 [pos="-1.7,0.3!"];

C7a [pos="-0.8,-0.5!"];

C_ester [pos="-2.6,-1.5!"];

O_double [pos="-3.5,-0.8!"];

O_single [pos="-3.5,-2.2!"];

C_methyl [pos="-4.8,-2.2!"];

H1 [label="H", fontcolor="#202124", pos="-0.4,1.9!"];

H2 [label="H", fontcolor="#202124", pos="2.0,2.0!"];

H3 [label="H", fontcolor="#202124", pos="2.6,0.3!"];

H4 [label="H", fontcolor="#202124", pos="2.0,-2.0!"];

H6 [label="H", fontcolor="#202124", pos="-2.0,-2.0!"];

H7 [label="H", fontcolor="#202124", pos="-2.6,0.3!"];

// Draw the bonds

N1 -- C2;

C2 -- C3;

C3 -- C3a;

C3a -- C4;

C4 -- C5 [style=double];

C5 -- C6;

C6 -- C7 [style=double];

C7 -- C7a;

C7a -- N1;

C3a -- C7a [style=double];

C5 -- C_ester;

C_ester -- O_double [style=double];

C_ester -- O_single;

O_single -- C_methyl;

N1 -- H1;

C2 -- H2;

C3 -- H3;

C4 -- H4;

C6 -- H6;

C7 -- H7;

}

Indole-5-carboxylic acid + Methanol --(H+)--> Methyl indole-5-carboxylate + Water

References

Unveiling Nature's Indole-5-Carboxylic Acid Ester Analogs: A Technical Deep Dive for Researchers

A comprehensive examination of the natural occurrence of indole-5-carboxylic acid esters reveals a notable scarcity of these specific compounds directly isolated from terrestrial or marine life. However, a focused exploration of marine invertebrates, particularly sponges and ascidians, has unearthed a compelling collection of structurally related indole (B1671886) carboxylic acid esters, offering valuable insights for researchers, scientists, and drug development professionals. This technical guide synthesizes the available data on these natural analogs, detailing their sources, isolation, and what is known of their biological context.

While the direct natural occurrence of indole-5-carboxylic acid esters remains elusive in the current body of scientific literature, marine sponges of the genus Ircinia and Hyrtios, along with the ascidian Syncarpa oviformis, have been identified as producers of closely related indole-3-carboxylic acid esters. These findings suggest that the marine environment is a promising frontier for the discovery of novel indole derivatives.

Naturally Occurring Indole Carboxylic Acid Ester Analogs

The following table summarizes the key indole carboxylic acid esters that have been isolated from marine organisms. These compounds, while not exact matches for indole-5-carboxylic acid esters, represent the closest naturally occurring analogs identified to date.

| Compound Name | Chemical Structure | Source Organism | Reference |

| 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester | (Structure not available in search results) | Ircinia sp. (Marine Sponge) | [1] |

| 5-hydroxy-1H-indole-3-glyoxylate ethyl ester | (Structure not available in search results) | Ircinia sp. (Marine Sponge) | [1][2] |

| 6-bromo-5-hydroxyindolyl-3-glyoxylate ethyl ester | (Structure not available in search results) | Syncarpa oviformis (Ascidian) | [2][3] |

| 5-hydroxy-1H-indole-3-carboxylic acid methyl ester | (Structure not available in search results) | Hyrtios erectus (Marine Sponge) | [2][4] |

Experimental Protocols: Isolation and Characterization

Detailed, step-by-step experimental protocols for the isolation of these specific indole esters are not exhaustively documented in single sources. However, by compiling information from various studies on marine indole alkaloids, a general workflow can be established. The following represents a synthesized protocol for the extraction and purification of these compounds from their marine sources.

General Extraction and Isolation Workflow

Detailed Methodologies:

-

Extraction: The freeze-dried and ground marine organism (e.g., Hyrtios erectus) is exhaustively extracted with organic solvents. A common method involves sequential extraction with methanol (B129727) and then acetone[4]. Alternatively, ethanol (B145695) has been used for the extraction of Syncarpa oviformis[3].

-

Partitioning: The resulting crude extract is typically subjected to solvent-solvent partitioning to separate compounds based on polarity. For instance, a partition between dichloromethane and water is a common step[4].

-

Chromatography:

-

Vacuum Liquid Chromatography (VLC): The organic-soluble fraction is often first fractionated using VLC on silica gel with a gradient of solvents of increasing polarity (e.g., dichloromethane-methanol mixtures)[4].

-

Column Chromatography: Fractions of interest from VLC are further purified by column chromatography on silica gel[4].

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield pure compounds is typically achieved using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase, often a mixture of methanol and water with additives like trifluoroacetic acid (TFA) to improve peak shape[5].

-

-

Structure Elucidation: The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR, along with 2D NMR techniques (COSY, HMBC, HSQC), are crucial for determining the carbon-hydrogen framework of the molecule[5].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound[5].

-

Ultraviolet (UV) and Infrared (IR) Spectroscopy: These techniques provide information about the chromophores and functional groups present in the molecule[3][4].

-

Biosynthesis and Signaling Pathways

The biosynthetic pathways leading to these specific indole carboxylic acid esters in their respective marine host organisms have not yet been fully elucidated. In general, the biosynthesis of indole alkaloids originates from the amino acid tryptophan[6]. The formation of the carboxylic acid and subsequent esterification likely involves a series of enzymatic modifications of the indole ring.

Similarly, specific signaling pathways involving these naturally occurring indole carboxylic acid esters have not been reported. However, the indole scaffold is a well-known "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Further research is needed to uncover the ecological roles and potential pharmacological activities of these marine-derived indole esters.

Conclusion and Future Directions

The natural world, particularly the marine environment, remains a vast and largely untapped resource for novel chemical entities. While the direct natural occurrence of indole-5-carboxylic acid esters is yet to be confirmed, the discovery of structurally similar indole-3-carboxylic acid esters in marine sponges and ascidians provides a strong impetus for continued exploration. Future research should focus on:

-

Targeted Isolation: Employing more sensitive and targeted analytical techniques to screen a wider diversity of marine organisms for the presence of indole-5-carboxylic acid esters and their derivatives.

-

Quantitative Analysis: Developing and applying robust quantitative methods to determine the natural abundance of these compounds, which is crucial for assessing their potential as viable drug leads.

-

Biosynthetic Studies: Elucidating the enzymatic machinery responsible for the production of these indole esters in their host organisms, which could open avenues for their biotechnological production.

-

Pharmacological Screening: Investigating the biological activities of these and related synthetic compounds to uncover their therapeutic potential.

This in-depth guide serves as a foundational resource for scientists and researchers, highlighting the current state of knowledge and illuminating the path forward in the fascinating field of marine natural products chemistry.

References

- 1. Two new indole derivatives from a marine sponge Ircinia sp. collected at Iriomote Island - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Indole alkaloid - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Thermochemical Properties of Methyl Indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of methyl indole-5-carboxylate. In the absence of direct experimental data for this specific compound, this document synthesizes information from computational studies, established estimation methods, and experimental data for structurally related indole (B1671886) derivatives. The guide details the methodologies for key experimental techniques used in determining thermochemical properties and presents available data in a structured format to facilitate understanding and application in research and development.

Introduction

Methyl indole-5-carboxylate is a molecule of interest in medicinal chemistry and drug discovery. A thorough understanding of its thermochemical properties, such as enthalpy of formation, is crucial for predicting its stability, reactivity, and behavior in various chemical and biological systems. These properties are fundamental to process development, safety assessment, and the design of new synthetic routes.